Endosulfan-lacton
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Overview
Description
Preparation Methods
Endosulfan-lacton is primarily obtained through the biological oxidation of endosulfan. This process involves the action of soil microorganisms that transform endosulfan into various metabolites, including this compound . The extraction of this compound from soil can be optimized using solvents such as acetonitrile and ethyl acetate, with acetonitrile showing higher efficiency .
Chemical Reactions Analysis
Endosulfan-lacton undergoes several chemical reactions, including:
Oxidation: This compound is formed through the oxidation of endosulfan by soil microorganisms.
Hydrolysis: This reaction is dominant at alkaline pH and leads to the formation of less toxic metabolites.
Photolysis: Exposure to light can degrade this compound into various by-products.
Common reagents and conditions used in these reactions include microbial enzymes, alkaline pH, and light exposure. The major products formed from these reactions are endosulfan sulfate, endosulfan diol, and endosulfan ether .
Scientific Research Applications
Endosulfan-lacton has several scientific research applications:
Mechanism of Action
Endosulfan-lacton exerts its effects through several mechanisms:
Comparison with Similar Compounds
Endosulfan-lacton is compared with other metabolites of endosulfan, such as:
Endosulfan sulfate: Another toxic metabolite formed through microbial transformation.
Endosulfan diol: A less toxic metabolite formed through hydrolysis.
Endosulfan ether: Formed through the degradation of endosulfan.
This compound is unique due to its higher toxicity and persistence compared to other metabolites .
Properties
Molecular Formula |
C9H4Cl6O2 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
(1R,2S,6R,7S)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-one |
InChI |
InChI=1S/C9H4Cl6O2/c10-4-5(11)8(13)3-2(1-17-6(3)16)7(4,12)9(8,14)15/h2-3H,1H2/t2-,3-,7-,8+/m0/s1 |
InChI Key |
GIUKJJMBQBRFTN-MIXWHRODSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](C(=O)O1)[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1C2C(C(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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